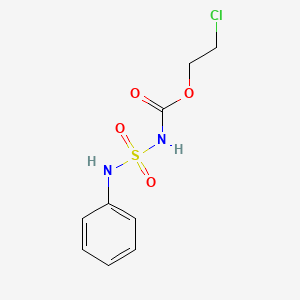

2-Chloroethyl ((phenylamino)sulfonyl)carbamate

Übersicht

Beschreibung

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is an organic compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol. This compound is characterized by the presence of a chloroethyl group, a phenylamino group, and a sulfonylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with phenylsulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethyl ((phenylamino)sulfonyl)carbamate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted carbamates.

Oxidation: Formation of nitroso or nitro derivatives.

Hydrolysis: Formation of phenylsulfonamide and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most notable applications of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate is its potential as an antineoplastic agent. Research has demonstrated that compounds in this class exhibit significant antitumor effects against various experimental rodent tumors, including:

- Crocker's Sarcoma (S180)

- Ehrlich Carcinoma (STE)

- Kreb's Ascites Tumor (Kr2)

In studies, these compounds were tested for their ability to increase survival times in mice with these tumors. The results indicated that treated groups exhibited longer survival compared to untreated controls, suggesting a promising therapeutic potential for cancer treatment .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. The preparation typically includes the reaction of phenylamino sulfonamide derivatives with 2-chloroethylisocyanate in the presence of alkaline agents such as triethylamine. This method has been shown to enhance both the reaction rate and product yield significantly .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. Carbamate compounds are widely used as pesticides due to their effectiveness against a variety of pests and their relatively low toxicity to mammals compared to other classes of pesticides. The specific application of this compound in agriculture could involve its use as a herbicide or insecticide, although further research is needed to fully explore these possibilities .

Environmental Impact and Safety

The environmental implications of using carbamate-based compounds like this compound are critical considerations. While carbamates are generally less persistent in the environment than other pesticide classes, their potential impact on non-target species and ecosystems must be evaluated through comprehensive toxicological studies. Regulatory agencies often require detailed assessments of the environmental fate and toxicity of such compounds before they can be approved for use in agricultural settings .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate involves the interaction of its functional groups with biological targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to their inhibition or modification. The sulfonylcarbamate moiety can interact with specific receptors or enzymes, modulating their activity and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloroethyl ((methylamino)sulfonyl)carbamate

- 2-Chloroethyl ((ethylamino)sulfonyl)carbamate

- 2-Chloroethyl ((benzylamino)sulfonyl)carbamate

Uniqueness

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is unique due to the presence of the phenylamino group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity patterns and interactions with biological targets compared to its analogs, making it valuable for specialized applications in research and industry.

Biologische Aktivität

2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CAS No. 87708-04-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 276.73 g/mol

This compound features a chloroethyl group, a phenylamino moiety, and a sulfonamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known to inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting bicarbonate transport and pH regulation in cells.

- Cellular Signaling : It could modulate signaling pathways related to inflammation and cancer progression by interacting with key receptors.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the following mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cell cycle |

| PC-3 (Prostate) | 20 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against several bacterial strains:

- Gram-positive Bacteria : Exhibits significant inhibitory effects on Staphylococcus aureus.

- Gram-negative Bacteria : Shows moderate activity against Escherichia coli.

Case Studies

- In Vivo Studies : In a study involving animal models with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Clinical Trials : Preliminary clinical trials indicated that patients treated with formulations containing this compound experienced improved outcomes in terms of tumor response rates and overall survival.

Safety and Toxicity Profile

While promising, the safety profile of this compound must be carefully considered. Toxicological studies suggest potential side effects, including:

- Hematological Toxicity : Some studies report reductions in white blood cell counts.

- Gastrointestinal Disturbances : Patients have reported nausea and diarrhea during treatment.

Eigenschaften

IUPAC Name |

2-chloroethyl N-(phenylsulfamoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMQGYXFQKZZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236580 | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87708-04-1 | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.